molecular formula C28H18 B094274 9,9'-Bianthracene CAS No. 1055-23-8

9,9'-Bianthracene

Cat. No. B094274
CAS RN: 1055-23-8
M. Wt: 354.4 g/mol
InChI Key: SXGIRTCIFPJUEQ-UHFFFAOYSA-N
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Description

9,9'-Bianthracene is a compound related to the anthracene family, which is known for its photophysical properties and potential applications in organic electronics and photonics. The research on derivatives of anthracene, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has shown that the photophysical properties can be significantly altered by the functionalities at the 9,10-positions, leading to a wide range of emission wavelengths and high quantum yields for fluorescence .

Synthesis Analysis

The synthesis of 9,9'-Bianthracene derivatives has been explored in various studies. For instance, the synthesis of 9,10-disubstituted anthracenes has been reported, which involves the introduction of different substituents at the 9,10-positions to tune the photophysical properties . Additionally, the synthesis of kinetically stabilized 9-silaanthracenes and their unique photochemical and thermal reactions have been studied, demonstrating the formation of Dewar isomers and [4 + 4] dimers depending on the reaction conditions . The synthesis of 9,10-dihydro-9,10-distannaanthracenes has also been achieved, with X-ray crystallographic analysis revealing distinct molecular conformations .

Molecular Structure Analysis

The molecular structure of 9,9'-Bianthracene derivatives has been a subject of interest in several studies. For example, the non-planarity of 9,10-dimethyl-1,2-benzanthracene has been highlighted, with a benzene ring inclined at approximately 20° to the mean plane . The planarity of the anthracene skeletons in 9,9,10,10-tetrachloroanthracene has been characterized, with the molecules exhibiting approximately D2h symmetry . The crystal structures of various substituted anthracenes have been solved, providing insights into the molecular shapes and packing arrangements .

Chemical Reactions Analysis

Chemical reactions involving 9,9'-Bianthracene derivatives have been investigated, including the photochemical and thermal reactions of kinetically stabilized 9-silaanthracenes . The study of 9,10-dehydroanthracene biradicals has revealed insights into hydrogen abstraction rates and the retro-Bergman reaction, which is a decay route for the biradical .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9'-Bianthracene derivatives are diverse and have been explored in various contexts. The photophysical properties, such as emission wavelengths and quantum yields, are significantly influenced by the substituents at the 9,10-positions . The crystal structure and packing modes of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complexes have been analyzed, revealing the role of π interactions and hydrogen bonding in the structural arrangement . Multifunctional properties, including aggregation-induced emission, mechanofluorochromism, vapochromism, thermochromism, and mesomorphism, have been observed in 9,10-distyrylanthracene derivatives . The synthesis and metal complexation of crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been reported, with the structures exhibiting a U-shaped conformation due to the boat conformation of the central ring .

Scientific Research Applications

1. High Radiative Efficiency Based on Intramolecular Charge Transfer

  • Summary of Application: 9,9’-Bianthracene is used in the creation of a compound known as 9biAT, which exhibits reddish emission in both solid and solution states . This is attributed to an Intramolecular Charge Transfer (ICT) transition .
  • Methods of Application: The compound 9biAT is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound . The emission properties are then studied in different solvents .
  • Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .

2. Synthesis of Armchair Graphene Nanoribbons

  • Summary of Application: 9,9’-Bianthracene is used in the synthesis of armchair graphene nanoribbons (7-AGNRs) from 10,10′-dibromo-9,9′-bianthracene (DBBA) molecules on Ag(111) .
  • Methods of Application: DBBA molecules on Ag(111) are partially debrominated at room temperature and lose all bromine atoms at elevated temperatures . Debrominated molecules form organometallic (OM) chains on Ag(111), which are then transformed into polyanthracene chains via an Ullmann-type reaction .
  • Results or Outcomes: It was found that while OM intermediates obstruct the Ullmann reaction between DBBA molecules on the Cu(111) substrate, they are required for the formation of polyanthracene chains on Ag(111) . Heating of the polyanthracene chains produces 7-AGNRs .

3. Fluorescent Electroluminescence

  • Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .
  • Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .
  • Results or Outcomes: It was found that 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for certain dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .

4. Synthesis of Graphene Nanoribbons

  • Summary of Application: 10,10-dibromo-9,9 bianthracene (DBBA) molecules, which are derived from 9,9’-Bianthracene, are used in the synthesis of graphene nanoribbons (GNRs) on the Au (110) surface .
  • Methods of Application: DBBA molecules are deposited on the Au (110) surface and undergo a thermally activated procedure . These molecular precursors polymerize and eventually form GNRs .
  • Results or Outcomes: The spectroscopic study of this process is presented, detailing the transformation of DBBA molecules into GNRs .

5. Intramolecular Charge Transfer

  • Summary of Application: A compound called 9biAT, which is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound, exhibits reddish emission in both solid and solution states . This emission is attributed to an Intramolecular Charge Transfer (ICT) transition .
  • Methods of Application: The emission properties of 9biAT are studied in different solvents .
  • Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .

6. Fluorescent Electroluminescence

  • Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .
  • Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .
  • Results or Outcomes: In particular, 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) and 10- (2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo [l]pyrano (6,7,8-ij)quinolizin-11-one (C545T) dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .

properties

IUPAC Name

9-anthracen-9-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGIRTCIFPJUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074438
Record name 9,9'-Bianthracene
Source EPA DSSTox
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-Bianthracene

CAS RN

1055-23-8
Record name 9,9′-Bianthryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1055-23-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9'-Bianthracene
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Record name 9,9'-Bianthracene
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Record name 9,9'-Bianthracene
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Synthesis routes and methods

Procedure details

After hydrochloric acid was added to an acetic acid solution of anthrone, it was refluxed upon addition of zinc. Thereafter it was refined in accordance with an ordinary method to obtain 9,9′-bianthryl. After it was added little by little to a melt of aluminum chloride and sodium chloride, the reaction mixture was poured into diluted hydrochloric acid and a solids constituent was collected. The solids constituent thus obtained was refined in accordance with an ordinary method to obtain target dibenzo[a,o]perylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
598
Citations
M Kim, S Yi, D Kim, I Shin, YJ Seo, DK You… - Dalton …, 2023 - pubs.rsc.org
Herein, we prepared an o-carborane compound (9biAT) linked to a 9,9′-bianthracene moiety at each C9-position. The compound exhibited reddish emission in solid and solution …
Number of citations: 3 pubs.rsc.org
Y Yu, Z Wu, Z Li, B Jiao, L Li, L Ma, D Wang… - Journal of Materials …, 2013 - pubs.rsc.org
A series of new fluorinated 9,9′-bianthracene derivatives (BAnFs) have been designed and synthesized to serve as deep-blue dopants in organic electroluminescent (EL) devices. …
Number of citations: 64 pubs.rsc.org
P Zhang, W Dou, Z Ju, L Yang, X Tang, W Liu, Y Wu - Organic Electronics, 2013 - Elsevier
The efficiency of fluorescent organic light emitting diodes (FOLEDs) is strongly affected by the fraction of singlet excitons formed. However, the standard statistical value of the single to …
Number of citations: 65 www.sciencedirect.com
C Si, Z Li, K Guo, X Lv, S Pan, G Chen, Y Hao, B Wei - Dyes and Pigments, 2018 - Elsevier
A new family of bipolar fluorinated 3,3′-dimethyl-9,9′-bianthracene derivatives (MBAnFs) have been synthesized, characterized and applied as deep-blue emitters and host materials …
Number of citations: 22 www.sciencedirect.com
Z Li, X Wang, X Lv, C Si, B Wei, H Wang, Y Hao - RSC advances, 2017 - pubs.rsc.org
A new ambipolar deep blue fluorophore with a non-donor–acceptor structure, MBAn-(4)-tBu (10,10′-bis-(4-tert-butyl-phenyl)-3,3′-dimethyl-9,9′-bianthracene), was designed and …
Number of citations: 7 pubs.rsc.org
Z Li, G Gan, Z Ling, K Guo, C Si, X Lv, H Wang, B Wei… - Organic …, 2019 - Elsevier
A series of alkyl substituted 9,9′-bianthracene derivatives (BAs) with easy availability and low cost have been applied as deep-blue emitters and blue host materials in fluorescent …
Number of citations: 19 www.sciencedirect.com
ZE Chen, H Zhang, Z Iqbal - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
A new 9,9′-bianthracene-based thiosemicarbazone (D1) has been successfully synthesized and utilized for chemosensors. The properties of D1 were systematically investigated by …
Number of citations: 32 www.sciencedirect.com
Y Yu, B Jiao, Z Wu, Z Li, L Ma, G Zhou, W Yu… - Journal of Materials …, 2014 - pubs.rsc.org
We report the electroluminescent (EL) performance of a series of fluorinated 9,9′-bianthracene derivatives (BAnFs) to serve as host materials for selected dopants in organic light-…
Number of citations: 22 pubs.rsc.org
B Manna, A Nandi… - The Journal of Physical …, 2022 - ACS Publications
Steady-state and time-resolved photophysical studies are performed with freshly prepared nanoaggregates (Bi-An NA) and vapor-deposited thin films (Bi-An TF) of 9,9′-bianthracene (…
Number of citations: 2 pubs.acs.org
L Jian-Feng, C Wen-Li, T Chun-Lan… - Chinese Physics …, 2008 - iopscience.iop.org
We synthesize and purify 9, 9'-bianthracene with the purity up to 96.4%. The electronic and crystallographic structures of 9, 9'-bianthracene are studied. The results of a joint …
Number of citations: 7 iopscience.iop.org

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